molecular formula C16H12F6N4O2 B023806 1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione CAS No. 764667-65-4

1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione

Cat. No. B023806
Key on ui cas rn: 764667-65-4
M. Wt: 406.28 g/mol
InChI Key: QAEDTLFWHIEVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969558B2

Procedure details

A mixture of 5-(1-hydroxy-2-(2,4,5-trifluorophenyl)-ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g), 3-trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride (7.2 g), diisopropyl ethylamine (4.5 g), and isopropyl acetate (100 mL) are heated to about 85° C. and stirred for about 4 hours. The reaction mass is then cooled to about 30° C. and quenched with water (90 mL). The organic layer is separated, washed with 5% sodium chloride solution (3×50 mL) and distilled off completely under vacuum to afford 12 g of the title compound. (Yield: 93.3%; purity by HPLC: 95.7%)
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
93.3%

Identifiers

REACTION_CXSMILES
[OH:1][C:2](=[C:13]1[C:18](=[O:19])OC(C)(C)OC1=O)[CH2:3][C:4]1[CH:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:5]=1[F:12].Cl.[F:24][C:25]([F:36])([F:35])[C:26]1[N:30]2[CH2:31][CH2:32][NH:33][CH2:34][C:29]2=[N:28][N:27]=1.C(N(C(C)C)CC)(C)C>C(OC(C)C)(=O)C>[O:19]=[C:18]([N:33]1[CH2:32][CH2:31][N:30]2[C:26]([C:25]([F:36])([F:24])[F:35])=[N:27][N:28]=[C:29]2[CH2:34]1)[CH2:13][C:2](=[O:1])[CH2:3][C:4]1[CH:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:5]=1[F:12] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC(CC1=C(C=C(C(=C1)F)F)F)=C1C(OC(OC1=O)(C)C)=O
Name
Quantity
7.2 g
Type
reactant
Smiles
Cl.FC(C1=NN=C2N1CCNC2)(F)F
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then cooled to about 30° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (90 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with 5% sodium chloride solution (3×50 mL)
DISTILLATION
Type
DISTILLATION
Details
distilled off completely under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C(CC(CC1=C(C=C(C(=C1)F)F)F)=O)N1CC=2N(CC1)C(=NN2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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